tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate
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Overview
Description
Tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate is a complex organic compound that features a tert-butyl ester group, a benzhydrylideneamino group, and a cyclopentylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often require refluxing the mixture in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of specific functional groups, leading to changes in biological activity or chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2S)-2-(benzhydrylamino)-3-cyclopentylpropanoate
- tert-butyl (2S)-2-(benzylideneamino)-3-cyclopentylpropanoate
Uniqueness
Tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate is unique due to the presence of the benzhydrylideneamino group, which imparts distinct reactivity and potential biological activity compared to similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H31NO2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(benzhydrylideneamino)-3-cyclopentylpropanoate |
InChI |
InChI=1S/C25H31NO2/c1-25(2,3)28-24(27)22(18-19-12-10-11-13-19)26-23(20-14-6-4-7-15-20)21-16-8-5-9-17-21/h4-9,14-17,19,22H,10-13,18H2,1-3H3/t22-/m0/s1 |
InChI Key |
NVYBLTQIIFKWQA-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1CCCC1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCCC1)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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